

Spectral Analysis of Ethyl 3-amino-2-methylbut-2-enoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 3-amino-2-methylbut-2-enoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Ethyl 3-amino-2-methylbut-2-enoate** (CAS No. 14369-90-5), a versatile building block in organic synthesis. This document outlines the key spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid in the identification and characterization of this compound. Detailed experimental protocols and visual workflows are provided to support researchers in their laboratory practices.

Spectroscopic Data Summary

The structural elucidation of **Ethyl 3-amino-2-methylbut-2-enoate** is supported by the following spectral data, which have been compiled and organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR data for **Ethyl 3-amino-2-methylbut-2-enoate** are presented below.

Table 1: ^1H NMR Spectral Data of **Ethyl 3-amino-2-methylbut-2-enoate**[\[1\]](#)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
6.32	broad s	2H	-	NH ₂
4.16	q	2H	7.1	O-CH ₂ -CH ₃
1.97	s	3H	-	=C-CH ₃
1.78	s	3H	-	C(CH ₃)=
1.30	t	3H	7.1	O-CH ₂ -CH ₃

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz

Table 2: ¹³C NMR Spectral Data of **Ethyl 3-amino-2-methylbut-2-enoate**[\[1\]](#)

Chemical Shift (δ , ppm)	Assignment
171.1	C=O
156.5	C-NH ₂
89.2	=C(CH ₃)
59.2	O-CH ₂ -CH ₃
21.5	=C-CH ₃
14.9	O-CH ₂ -CH ₃
12.7	C(CH ₃)=

Solvent: CDCl₃, Spectrometer Frequency: 75 MHz

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **Ethyl 3-amino-2-methylbut-2-enoate** are summarized below, based on typical frequencies for its functional groups.

Table 3: Characteristic IR Absorption Bands for **Ethyl 3-amino-2-methylbut-2-enoate**

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
~3400-3200	Medium, Broad	N-H	Stretching
~2980-2850	Medium	C-H (sp ³)	Stretching
~1710-1680	Strong	C=O (Ester, conjugated)	Stretching
~1650-1600	Strong	C=C	Stretching
~1600-1500	Medium	N-H	Bending
~1250-1150	Strong	C-O (Ester)	Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for **Ethyl 3-amino-2-methylbut-2-enoate**[\[2\]](#)

m/z	Ion
144.1	[M+H] ⁺

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **Ethyl 3-amino-2-methylbut-2-enoate** and the acquisition of its spectral data.

Synthesis of Ethyl 3-amino-2-methylbut-2-enoate[\[1\]](#)

Ethyl 2-methyl-3-oxobutanoate (30 g, 0.21 mol) was dissolved in ammonium hydroxide (NH₄OH, 50 mL) and stirred at 20 °C for 72 hours. The resulting precipitate was filtered, washed several times with ice-cold water, and then recrystallized from hexane to yield the pure product as colorless crystals.

NMR Spectroscopy Protocol

Sample Preparation: A small amount of the sample (5-10 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Data Acquisition: ^1H and ^{13}C NMR spectra were recorded on a 300 MHz spectrometer. For ^1H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans were necessary due to the lower natural abundance of the ^{13}C isotope.

IR Spectroscopy Protocol

Sample Preparation: A thin film of the solid sample was prepared on a potassium bromide (KBr) plate. A small amount of the solid was dissolved in a few drops of a volatile solvent (e.g., dichloromethane). A drop of this solution was applied to the surface of a KBr plate, and the solvent was allowed to evaporate, leaving a thin, even film of the compound.

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was scanned over the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the clean KBr plate was recorded and subtracted from the sample spectrum.

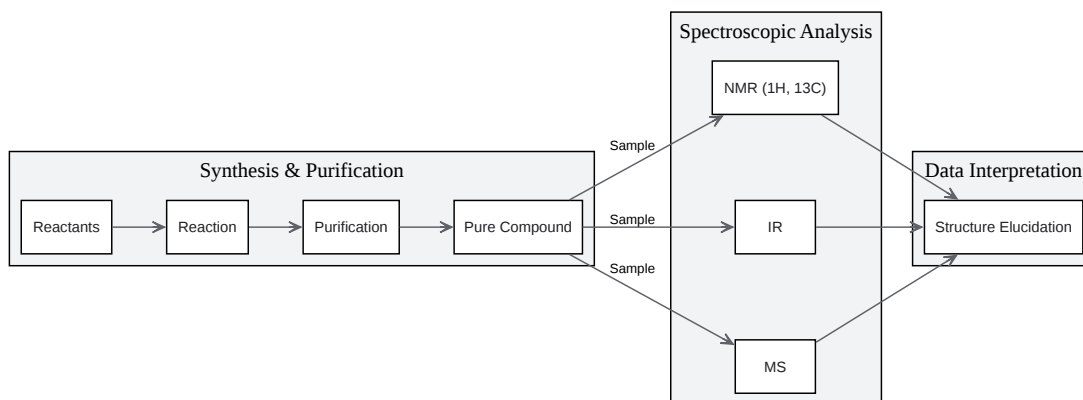
Mass Spectrometry Protocol

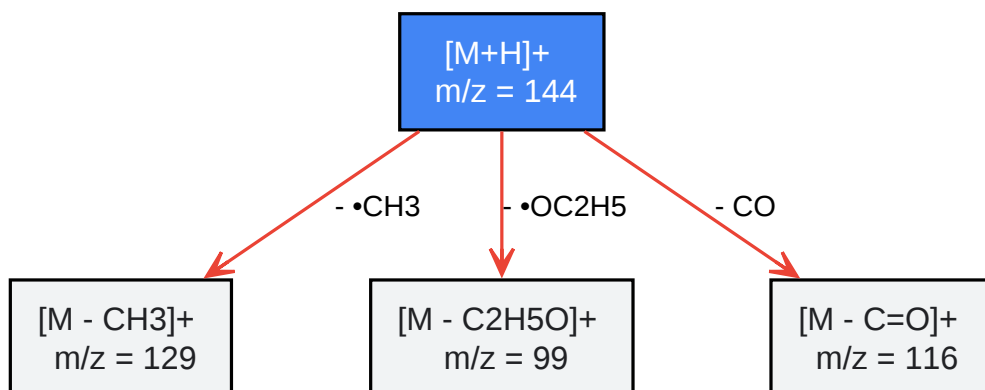
Sample Preparation: The sample was dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

Data Acquisition: Mass spectral analysis was performed using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample solution was introduced into the ion source via direct infusion or through a liquid chromatography system. The mass spectrum was acquired in positive ion mode, scanning a mass-to-charge (m/z) range that included the expected molecular weight of the compound.

Visual Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental and logical workflows.





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